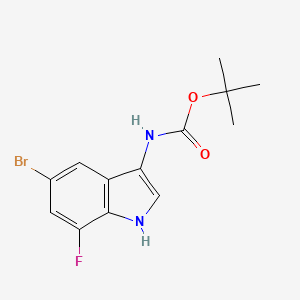
tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tert-butyl carbamate group attached to an indole ring substituted with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-fluoroindole and tert-butyl carbamate.
Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Oxidized or Reduced Indole Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its versatile reactivity.
Biology:
Biological Studies: Employed in the study of indole-based biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Investigated for its potential therapeutic applications in treating various diseases due to its indole scaffold.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is primarily related to its interaction with biological targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- tert-Butyl (5-fluoro-1H-indol-3-yl)carbamate
- tert-Butyl (5-bromo-1H-indol-3-yl)carbamate
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate makes it unique compared to other similar compounds. This dual substitution enhances its reactivity and binding properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H14BrFN2O2 |
|---|---|
Molecular Weight |
329.16 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-7-fluoro-1H-indol-3-yl)carbamate |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-10-6-16-11-8(10)4-7(14)5-9(11)15/h4-6,16H,1-3H3,(H,17,18) |
InChI Key |
MBNMSIBOTSLOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


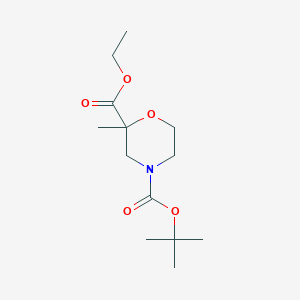
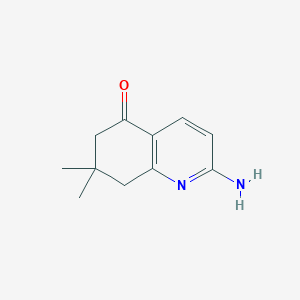




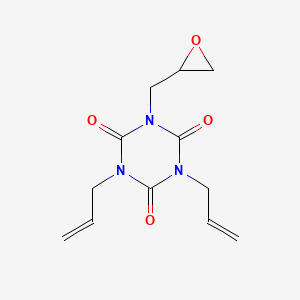


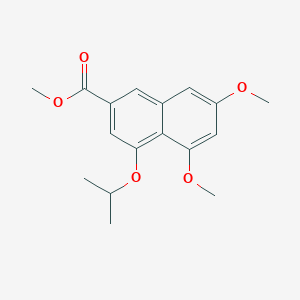
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)


![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
